An In-Depth Technical Guide to 2-(Benzyloxy)-5-bromoaniline: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-(Benzyloxy)-5-bromoaniline: Properties, Synthesis, and Applications
Abstract & Core Compound Overview
2-(Benzyloxy)-5-bromoaniline is a substituted aromatic amine of significant interest in synthetic organic and medicinal chemistry. Its structural architecture, featuring a nucleophilic aniline, a strategically positioned bromine atom amenable to cross-coupling reactions, and a stable benzyl ether protecting group, makes it a versatile and valuable intermediate.[1] This guide provides an in-depth analysis of its chemical and physical properties, outlines a standard laboratory-scale synthesis, explores its key reactive sites, and discusses its applications as a precursor to more complex molecular targets. The information herein is curated for researchers, chemists, and professionals in drug development who require a comprehensive technical understanding of this compound.
Table 1: Core Compound Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | 5-Bromo-2-(phenylmethoxy)aniline | [2] |
| CAS Number | 186797-58-0 | [2] |
| Molecular Formula | C₁₃H₁₂BrNO | [2] |
| Molecular Weight | 278.14 g/mol | [2] |
| Appearance | Solid | |
| Storage Temperature | Room temperature, inert atmosphere | |
| SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)N | [2] |
| InChIKey | IZHINVQVLJRNDV-UHFFFAOYSA-N | [2] |
Physicochemical & Spectroscopic Profile
A thorough characterization of a chemical intermediate is fundamental to its effective use in synthesis. This section details the known physical properties and expected spectroscopic signatures of 2-(Benzyloxy)-5-bromoaniline.
Physical Properties
The compound is a solid at room temperature, and proper storage under an inert atmosphere is recommended to maintain its integrity. While specific quantitative data on melting point and solubility are not consistently reported across public domains, its structure suggests solubility in common organic solvents like dichloromethane, ethyl acetate, and methanol.
Spectroscopic Characterization
Spectroscopic analysis is the cornerstone of structural verification in organic synthesis. The following data represent the expected spectral characteristics for 2-(Benzyloxy)-5-bromoaniline.
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides a unique fingerprint of the hydrogen atoms in the molecule.
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Aromatic Protons (Aniline Ring): Three distinct signals are expected in the aromatic region (approx. δ 6.5-7.5 ppm). The proton ortho to the amino group will appear as a doublet, the proton between the bromo and benzyloxy groups will be a doublet of doublets, and the proton ortho to the bromo group will be a doublet.
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Aromatic Protons (Benzyl Ring): A multiplet corresponding to the five protons of the phenyl group will be visible, typically around δ 7.3-7.5 ppm.
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Benzylic Protons (-O-CH₂-Ph): A characteristic singlet integrating to two protons will appear around δ 5.0 ppm.
-
Amine Protons (-NH₂): A broad singlet, whose chemical shift is solvent-dependent, will be present, typically in the δ 3.5-4.5 ppm range.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show 11 distinct signals for the aromatic carbons and one for the benzylic carbon. The carbon bearing the bromine atom will be shifted upfield compared to the others.
-
IR (Infrared) Spectroscopy: Key vibrational frequencies include N-H stretches for the primary amine (around 3300-3500 cm⁻¹), C-O-C stretching for the ether linkage (around 1200-1250 cm⁻¹), and C-Br stretching (typically below 600 cm⁻¹).
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MS (Mass Spectrometry): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio). The expected molecular ion peak would be at m/z ≈ 277 and 279.
Synthesis and Purification
The preparation of 2-(Benzyloxy)-5-bromoaniline is a multi-step process that requires careful control of reaction conditions to achieve good yield and purity. A common and logical pathway involves the protection of a phenol, followed by nitration, bromination, and finally, reduction of the nitro group. A related synthesis starting from 2-allylphenol has been described, involving nitration, bromination, alkylation, and reduction.[3][4]
Retrosynthetic Analysis & Strategy
A logical retrosynthetic approach identifies 4-bromo-2-nitrophenol as a key precursor. The synthesis hinges on the strategic timing of functional group introductions:
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Protection: The acidic phenolic hydroxyl group must be protected to prevent side reactions in subsequent steps. A benzyl ether is an excellent choice due to its stability under various conditions and its susceptibility to cleavage via hydrogenation.
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Reduction: The final step involves the reduction of the nitro group to the target aniline. This is a robust and high-yielding transformation.
Experimental Protocol: Synthesis from 4-Bromo-2-nitrophenol
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a certified chemical fume hood with appropriate personal protective equipment.
Step A: Synthesis of 1-(Benzyloxy)-4-bromo-2-nitrobenzene
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To a round-bottom flask charged with 4-bromo-2-nitrophenol (1.0 equiv.), add anhydrous potassium carbonate (1.5 equiv.) and dimethylformamide (DMF) to create a stirrable slurry.
-
Add benzyl bromide (1.1 equiv.) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 60-70 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
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After cooling to room temperature, pour the reaction mixture into ice water.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry to yield the crude product. Recrystallization from ethanol can be performed for further purification.
Step B: Synthesis of 2-(Benzyloxy)-5-bromoaniline
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In a round-bottom flask, suspend the 1-(Benzyloxy)-4-bromo-2-nitrobenzene (1.0 equiv.) from Step A in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add ammonium chloride (4.0 equiv.) and iron powder (3.0 equiv.) to the suspension.
-
Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring. The reaction is exothermic and should be monitored carefully.
-
Monitor the reaction progress by TLC. Upon completion (typically 1-3 hours), filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 2-(Benzyloxy)-5-bromoaniline.
Purification and Validation
The crude product from the synthesis can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. The purity of the final product should be validated by:
-
TLC: Confirmation of a single spot.
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Melting Point: Comparison to literature values.
-
NMR Spectroscopy: Confirmation of the structure and absence of impurities.
Chemical Reactivity and Synthetic Utility
The synthetic value of 2-(Benzyloxy)-5-bromoaniline stems from its three distinct functional handles, which can be manipulated selectively.[1]
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The Aniline Group (-NH₂): As a primary aromatic amine, this group is nucleophilic. It readily undergoes acylation with acid chlorides or anhydrides, alkylation, and sulfonylation. It can also be converted to a diazonium salt, which is a versatile intermediate for Sandmeyer-type reactions to introduce a wide range of functional groups (e.g., -CN, -OH, -X).
-
The Aryl Bromide (-Br): This is arguably the most powerful functional group for synthetic elaboration. It is an ideal handle for palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon (e.g., Suzuki, Heck, Sonogashira) or carbon-nitrogen (Buchwald-Hartwig) bonds, enabling the construction of complex biaryl systems or substituted anilines.
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The Benzyl Ether (-OBn): The benzyloxy group serves as a robust protecting group for the phenol.[1] It is stable to many reaction conditions used to modify the amine or bromide functionalities. When desired, it can be selectively cleaved, most commonly via catalytic hydrogenation (e.g., H₂, Pd/C), to unmask the phenol. This deprotection can be a late-stage step to reveal a crucial hydroxyl group in a target molecule.[5][6][7]
Applications in Medicinal Chemistry
Substituted anilines and biaryl ethers are common structural motifs in pharmacologically active compounds. 2-(Benzyloxy)-5-bromoaniline serves as a key building block for molecules targeting a range of biological systems. For instance, related pyrimido[4,5-c]quinoline derivatives have been investigated as inhibitors of the protein kinase CSNK2A, which has implications for antiviral therapies.[8] The ability to use the bromide for cross-coupling and the aniline for heterocycle formation makes it a valuable starting point for the synthesis of kinase inhibitors, GPCR modulators, and other complex drug candidates.
Safety, Handling, and Storage
As a research chemical, 2-(Benzyloxy)-5-bromoaniline must be handled with appropriate care.[1]
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Hazard Classification: It is classified as an irritant. Safety data sheets (SDS) indicate it may cause skin and serious eye irritation.[9] Some related bromoanilines are harmful if swallowed or toxic in contact with skin or if inhaled.[10]
-
Handling: Use in a well-ventilated area or a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11] Avoid generating dust.
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[11][12] Keeping the compound under an inert atmosphere is recommended for long-term stability.
Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[1]
Conclusion
2-(Benzyloxy)-5-bromoaniline is a strategically designed chemical intermediate with high synthetic potential. Its orthogonal functional groups—a nucleophilic amine, a versatile aryl bromide, and a cleavable benzyl ether—provide chemists with a robust platform for constructing complex molecular architectures. A comprehensive understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for leveraging its full potential in research and development, particularly within the pharmaceutical and materials science sectors.
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Aparicio, E. B., Isbel, S. R., & Bugarin, A. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. MDPI. [Link]
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National Institutes of Health. (n.d.). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. PMC. [Link]
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